methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate

Description

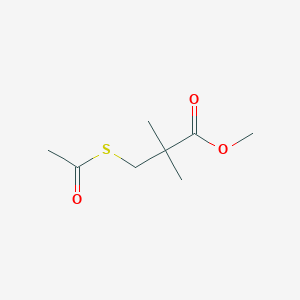

Methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate is a sulfur-containing ester derivative characterized by a 2,2-dimethylpropanoate backbone substituted with an acetylsulfanyl (-SCOCH₃) group at the third carbon. Its structure combines steric hindrance from the dimethyl groups with the electrophilic reactivity of the thioester moiety, enabling applications in nucleophilic substitution reactions or as a prodrug component.

Properties

IUPAC Name |

methyl 3-acetylsulfanyl-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c1-6(9)12-5-8(2,3)7(10)11-4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFAKBLXVOMCOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(acetylsulfanyl)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Propanoate Derivatives

Halogen-Substituted Analogues

- Methyl 3-(4-Bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoate (CAS 1508156-42-0): Structure: Features a brominated pyrazole ring at the third carbon. Properties: The electron-withdrawing bromine and aromatic pyrazole enhance stability and alter reactivity compared to the acetylsulfanyl group. HRMS data (C₉H₁₃BrN₂O₂) confirms a molecular ion at m/z 312.16 (M+Na)⁺ . Applications: Likely used in cross-coupling reactions due to the bromine substituent.

- Methyl 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoate (CAS 419565-61-0): Structure: Contains a chlorothiophene group. Chlorine enhances lipophilicity, affecting solubility .

Amino- and Hydroxy-Substituted Analogues

- Methyl 3-(2-Aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate (CAS 178870-15-0): Structure: Combines a phenyl group, hydroxyl, and aminophenylsulfanyl moiety. Properties: The hydroxyl and amine groups increase hydrogen-bonding capacity, improving water solubility but reducing metabolic stability compared to the acetylated sulfur in the target compound .

- Methyl 3-(Isobutylamino)-2,2-dimethylpropanoate (CAS 1526987-25-6): Structure: Substituted with an isobutylamino group. Properties: The basic amine enhances solubility in acidic media (e.g., pH < 7). Molecular weight: 187.28 g/mol .

Sulfur-Containing Analogues

- Methyl 3-(Acetylsulfanyl)-2-chloropropanoate (CAS 32371-92-9): Structure: Chlorine replaces one methyl group at C2. Properties: The electron-withdrawing chlorine increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitutions compared to the dimethylated analogue. Molecular weight: 196.65 g/mol .

- Ethyl 3-(Methylsulfonyl)propanoate (CAS 118675-14-2): Structure: Contains a sulfonyl group (-SO₂CH₃) instead of thioester. Properties: The sulfonyl group is a stronger electron-withdrawing group, enhancing stability but reducing reactivity in thiol-exchange reactions .

Physicochemical and Spectroscopic Properties

Biological Activity

Methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials, including acetyl sulfide and 2,2-dimethylpropanoic acid derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

One of the primary areas of interest for this compound is its antimicrobial properties . Studies have shown that compounds with similar structures exhibit significant activity against a range of microbial strains, including:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans, Aspergillus niger

For instance, a related study indicated that derivatives of methylated compounds demonstrated promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Anticancer Potential

The anticancer activity of this compound has also been explored. Preliminary findings suggest that it may inhibit the growth of various cancer cell lines, particularly those associated with liver and breast cancers. For example, compounds structurally similar to this compound have shown IC50 values indicating effective cytotoxicity against HepG2 liver carcinoma cells .

Case Studies

-

Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various sulfide derivatives found that this compound exhibited significant inhibition against both bacterial and fungal strains. The results are summarized in Table 1.

Compound Name MIC (µg/mL) Activity Type This compound 32 Antibacterial Clotrimazole (standard) 16 Antifungal Ampicillin (standard) 8 Antibacterial -

Cytotoxicity Tests : In vitro studies revealed that the compound displayed selective cytotoxicity towards cancer cells with IC50 values below those of traditional chemotherapeutics like Adriamycin.

Cell Line IC50 (µM) HepG2 (liver carcinoma) 4.5 MCF-7 (breast carcinoma) 5.0

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Its structural features suggest potential interactions with key enzymes and receptors implicated in cancer progression and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.